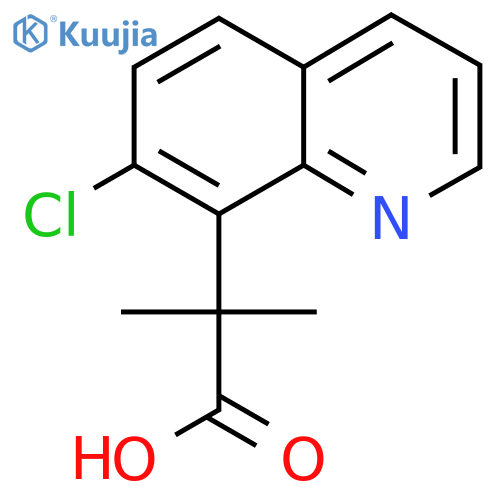Cas no 2229346-90-9 (2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)

2229346-90-9 structure
商品名:2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid
- EN300-1994677
- 2229346-90-9
-
- インチ: 1S/C13H12ClNO2/c1-13(2,12(16)17)10-9(14)6-5-8-4-3-7-15-11(8)10/h3-7H,1-2H3,(H,16,17)
- InChIKey: QBKIMZYOZDRLFT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=CC=CN=C2C=1C(C(=O)O)(C)C
計算された属性
- せいみつぶんしりょう: 249.0556563g/mol
- どういたいしつりょう: 249.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 50.2Ų
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1994677-5.0g |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid |
2229346-90-9 | 5g |
$4806.0 | 2023-05-25 | ||
| Enamine | EN300-1994677-0.1g |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid |
2229346-90-9 | 0.1g |
$1459.0 | 2023-09-16 | ||
| Enamine | EN300-1994677-2.5g |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid |
2229346-90-9 | 2.5g |
$3249.0 | 2023-09-16 | ||
| Enamine | EN300-1994677-0.5g |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid |
2229346-90-9 | 0.5g |
$1591.0 | 2023-09-16 | ||
| Enamine | EN300-1994677-5g |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid |
2229346-90-9 | 5g |
$4806.0 | 2023-09-16 | ||
| Enamine | EN300-1994677-0.25g |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid |
2229346-90-9 | 0.25g |
$1525.0 | 2023-09-16 | ||
| Enamine | EN300-1994677-1.0g |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid |
2229346-90-9 | 1g |
$1658.0 | 2023-05-25 | ||
| Enamine | EN300-1994677-1g |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid |
2229346-90-9 | 1g |
$1658.0 | 2023-09-16 | ||
| Enamine | EN300-1994677-10g |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid |
2229346-90-9 | 10g |
$7128.0 | 2023-09-16 | ||
| Enamine | EN300-1994677-0.05g |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid |
2229346-90-9 | 0.05g |
$1393.0 | 2023-09-16 |
2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
2229346-90-9 (2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid) 関連製品
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
